N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .
Mode of Action
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, as a sulfonamide derivative, likely works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a process bacteria need for folate synthesis and ultimately purine and DNA synthesis . This inhibition prevents the bacteria from replicating, thereby stopping the infection .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial folate synthesis. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts the production of folic acid, a crucial component for bacterial DNA replication . The downstream effects of this disruption include the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . These properties likely impact the bioavailability of this compound, affecting its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are primarily bacteriostatic. By inhibiting a crucial step in the folate synthesis pathway, the compound prevents bacterial cells from replicating their DNA, thereby stopping their growth . This leads to the eventual death of the bacterial cells and the resolution of the bacterial infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group:
Attachment of the 2-(3-chlorophenyl)-2-methoxypropyl group: This can be achieved through various alkylation reactions, where the thiophene sulfonamide is reacted with 2-(3-chlorophenyl)-2-methoxypropyl halide under basic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: : N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique electronic and optical properties .
Biology: : The compound has shown potential as a bioactive molecule with various pharmacological properties. It is being investigated for its antimicrobial, anti-inflammatory, and anticancer activities .
Medicine: : In medicinal chemistry, this compound is being studied for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: : The compound is used in the development of new materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide .
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide .
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Comparison
- N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of the thiophene ring and the 2-(3-chlorophenyl)-2-methoxypropyl group. These features contribute to its distinct chemical and biological properties .
- Compared to other similar compounds, this compound may exhibit different pharmacological activities and potency due to variations in its molecular structure .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGPBKNIQMLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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